p-Benzoquinone, 2,5-bis(di-2'-chloroethylamino)-
Overview
Description
p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- is a synthetic compound with diverse applications in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure and reactivity, making it a valuable compound in scientific studies.
Preparation Methods
The synthesis of p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- involves several steps. One common method is the reaction of 2,5-dihydroxy-1,4-benzoquinone with di-2’-chloroethylamine under specific conditions . The reaction typically requires an acidic catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- involves its interaction with cellular components, particularly DNA . It can form covalent bonds with DNA, leading to crosslinking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
p-Benzoquinone, 2,5-bis(di-2’-chloroethylamino)- is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include other quinone derivatives such as 2,5-dihydroxy-1,4-benzoquinone and 2,5-diamino-1,4-benzoquinone . These compounds share some chemical properties but differ in their reactivity and applications. For example, 2,5-dihydroxy-1,4-benzoquinone is primarily used in dye production, while 2,5-diamino-1,4-benzoquinone is used in polymer synthesis .
Properties
IUPAC Name |
2,5-bis(2-chloroethylamino)cyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c11-1-3-13-7-5-10(16)8(6-9(7)15)14-4-2-12/h5-6,13-14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTIYUJVMJJAQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)NCCCl)NCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177788 | |
Record name | p-Benzoquinone, 2,5-bis(di-2'-chloroethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23205-90-5 | |
Record name | 2,5-Bis(di-2'-chloroethylamino)-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC260523 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Benzoquinone, 2,5-bis(di-2'-chloroethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-BIS(DI-2'-CHLOROETHYLAMINO)-1,4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCR2ZS8FC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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